

Early Research on 2-Guanidine-4-methylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: GMQ

Cat. No.: B1211517

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This technical guide provides an in-depth overview of the foundational research on 2-Guanidine-4-methylquinazoline (**GMQ**). It is intended for researchers, scientists, and drug development professionals interested in the initial synthesis, biological activities, and mechanisms of action of this compound. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core concepts through signaling pathway and workflow diagrams.

Core Findings and Quantitative Data

Early research identified 2-Guanidine-4-methylquinazoline as a modulator of several key physiological targets. The primary activities investigated include its role as an activator of Acid-Sensing Ion Channel 3 (ASIC3), a competitive antagonist of the GABA-A receptor, and an inhibitor of gastric acid secretion. The quantitative data from these initial studies are summarized below for comparative analysis.

Target	Activity	Parameter	Value	Species	Cell Line/Model	Reference
ASIC3	Agonist	EC50	1.83 mM	-	CHO cells	Alievic & Kellenberger, 2012
ASIC1a	Blocker (at high conc.)	IC50	3.24 mM	-	-	Alievic & Kellenberger, 2012
ASIC1b	Blocker (at high conc.)	IC50	1.52 mM	-	-	Alievic & Kellenberger, 2012
ASIC3	Blocker (at high conc.)	IC50	6.74 mM	-	-	Alievic & Kellenberger, 2012
GABA-A Receptor	Competitive Antagonist	IC50	0.39 ± 0.05 μM	Rat	Cultured hippocampal neurons	Chen et al., 2013
Large-conductance Ca ²⁺ -activated K ⁺ (BKCa) channels	Agonist	EC50	0.95 μM	-	Pituitary GH3 cells	Wu et al., 2018[1][2][3]

Experimental Protocols

This section details the methodologies employed in the early and pivotal studies on 2-Guanidine-4-methylquinazoline, providing a basis for reproducibility and further investigation.

Synthesis of 2-Guanidine-4-methylquinazoline

A convenient synthesis for 2-guanidinoquinazolines was developed through the interaction of o-aminoacetophenone hydrochloride and dicyandiamide or its derivatives.

Materials:

- o-aminoacetophenone hydrochloride
- Dicyandiamide
- Aqueous solvent

Procedure: The interaction of o-aminoacetophenone hydrochloride with dicyandiamide is brought about by refluxing the components in a concentrated aqueous solution. This method provides a direct route to the 2-guanidinoquinazoline scaffold.

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Activation

This protocol is based on the methods described by Alievic & Kellenberger (2012) to characterize the effect of **GMQ** on ASIC3 channels.

Cell Culture:

- Chinese Hamster Ovary (CHO) cells stably expressing ASIC3 were used.

Electrophysiological Recording:

- Solutions:
 - Extracellular Solution (pH 7.4): Composition not specified in the provided abstract.
 - Pipette Solution: Composition not specified in the provided abstract.
- Recording Setup:
 - Whole-cell patch-clamp configuration.
 - Holding potential: -60 mV.
- Experimental Procedure:

- ASIC3 channels were activated by switching the extracellular solution from a conditioning pH of 7.4 to various acidic test pH values for 5 seconds, with a 40-second interval between applications.
- **GMQ** (1 mM) was applied to the extracellular solution to observe its effect on ASIC3 activation at a physiological pH of 7.4.
- Currents were measured, and the pH-dependence of activation and inactivation was determined in the presence and absence of **GMQ**.

Competitive Antagonism Assay at the GABA-A Receptor

This protocol is derived from the study by Chen et al. (2013) demonstrating the inhibitory action of **GMQ** on GABA-A receptors.

Cell Culture:

- Primary hippocampal neurons were cultured from rats.
- HEK293T cells were used for expressing specific GABA-A receptor subunits ($\alpha 1\beta 2$).

Electrophysiological Recording:

- Solutions:
 - Extracellular Solution: Composition not specified in the provided abstract.
 - Pipette Solution: Composition not specified in the provided abstract.
- Recording Setup:
 - Whole-cell patch-clamp configuration.
- Experimental Procedure:
 - GABA-induced currents were elicited by the application of GABA (1 μ M).
 - **GMQ** was co-applied with GABA at various concentrations to determine its inhibitory effect.

- An IC50 value was calculated from the concentration-response curve.
- Schild analysis was performed on $\alpha 1\beta 2$ GABA-A receptors expressed in HEK293T cells to confirm competitive antagonism.
- Single-channel analysis was conducted to investigate the effect of **GMQ** on the open probability and conductance of GABA-A receptors.

In Vivo Measurement of Gastric Acid Secretion

This protocol is based on the research by Pinelli et al. (1996) investigating the anti-secretory effects of **GMQ** in rats.

Animal Model:

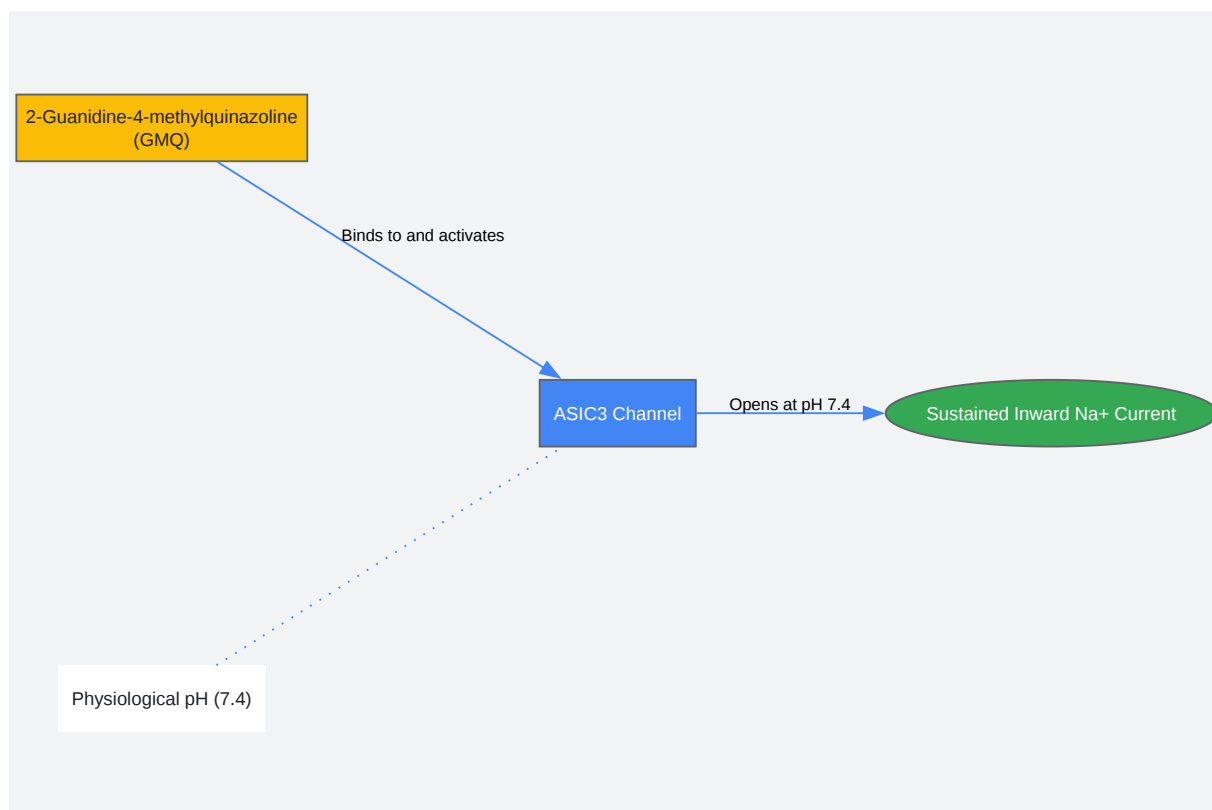
- Sprague-Dawley rats were used.

Experimental Procedure:

- Basal and Stimulated Gastric Acid Secretion:
 - The effect of 2-**GMQ** on both basal gastric acid secretion and secretion stimulated by secretagogues was measured.
 - While the specific secretagogue used is not detailed in the abstract, histamine is a common agent in such studies.
- Anti-H2-Histamine Activity:
 - To confirm the mechanism of action, the effect of 2-**GMQ** was tested on isolated guinea pig auricles and rat uterus preparations, both of which are rich in H2-histamine receptors.
 - The ability of 2-**GMQ** to depress the histamine-induced chronotropic activity in the guinea pig auricle and the relaxant activity in the histamine-contracted rat uterus was assessed.

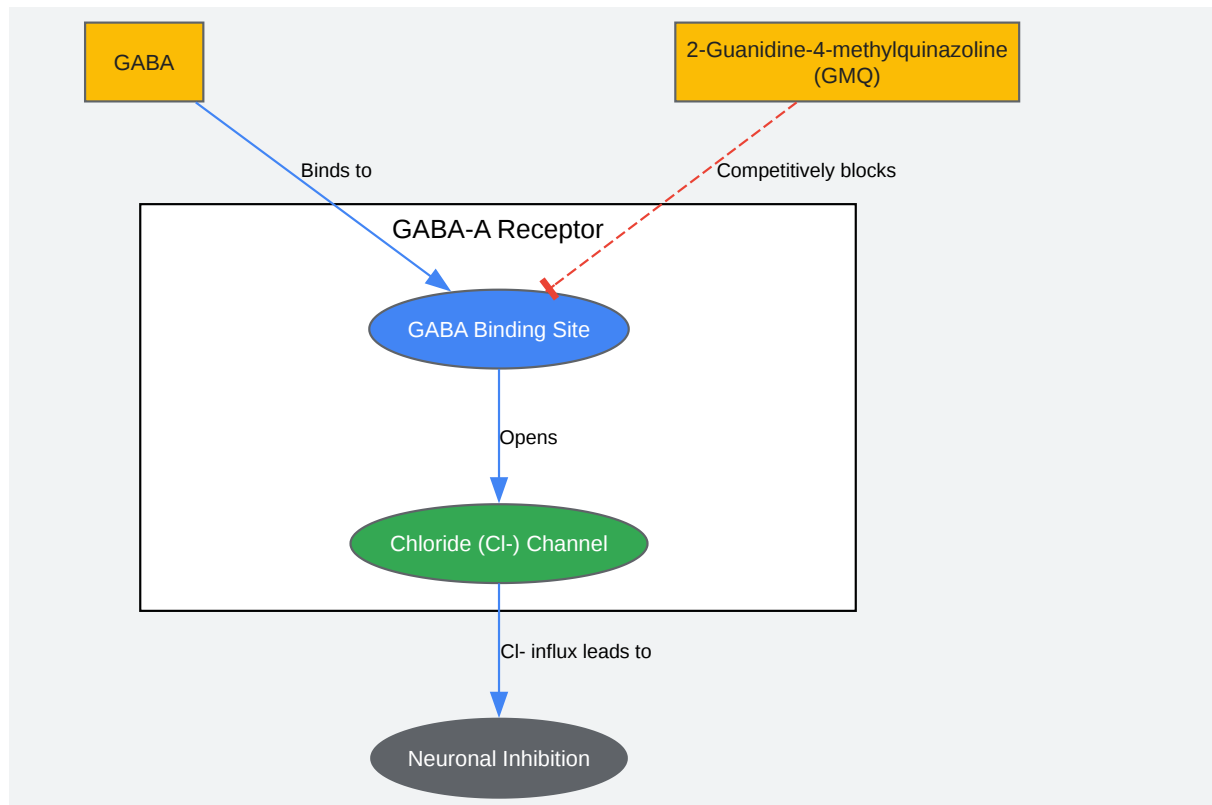
Visualizations: Signaling Pathways and Workflows

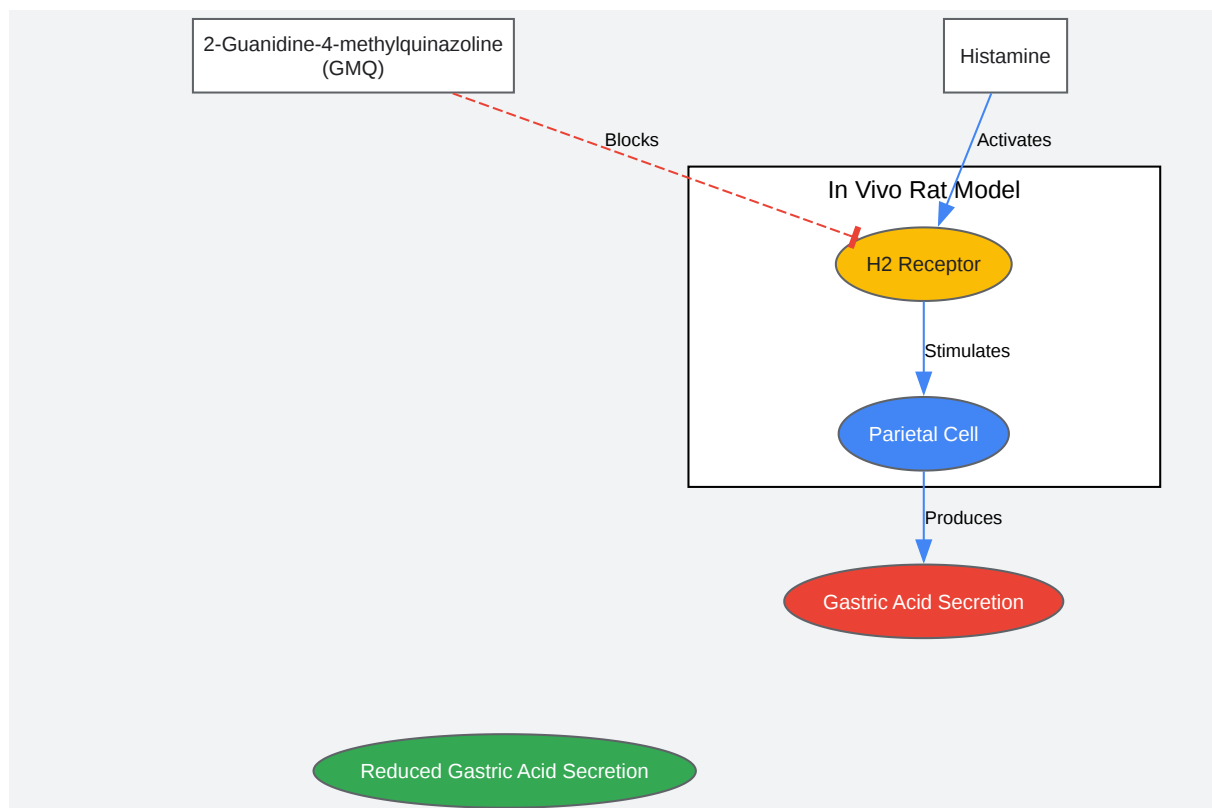
The following diagrams, created using the DOT language, illustrate key concepts from the early research on 2-Guanidine-4-methylquinazoline.



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GMQ activates ASIC3 channels at physiological pH.





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